molecular formula C36H74Cl6N6O25 B3028957 Chitohexaose 6-hydrochloride CAS No. 41708-95-6

Chitohexaose 6-hydrochloride

Cat. No. B3028957
CAS RN: 41708-95-6
M. Wt: 1203.7 g/mol
InChI Key: VWRFWLUKCKULCO-JARJSWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chitohexaose 6-hydrochloride is a chitosan hexamer . It is an extraordinary biomedical compound, an inherently-occurring oligosaccharide obtained from chitin . It is profoundly endowed with anti-inflammatory and immunostimulating prowess . It is used for the development of new products of oligosaccharides in the fields of medicine, food, aquaculture, modern agriculture, daily chemicals, and biochemical reagents .


Molecular Structure Analysis

The molecular formula of Chitohexaose 6-hydrochloride is C36H68N6O25·6HCl . Its molecular weight is 1203.72 . The exact mass is 984.42 .


Physical And Chemical Properties Analysis

Chitohexaose 6-hydrochloride appears as an off-white to light yellow powder or flocculent freeze-dried substance . It is odorless, has no irritating odor, and is hygroscopic .

Scientific Research Applications

Activation of Macrophages

Chitohexaose has been found to activate macrophages through an alternate pathway via TLR4 . This activation leads to the upregulation of Arginase-1 and the release of high levels of IL-10 . This process inhibits LPS-mediated classical activation, which leads to inflammation associated with endotoxemia .

Blocking Endotoxemia

Endotoxemia is a condition characterized by the presence of endotoxins in the blood, which can cause a wide range of severe symptoms. Chitohexaose has been shown to block endotoxemia . It inhibits the LPS-induced production of inflammatory molecules such as TNF-α, IL-1β, and IL-6 .

Protection Against Sepsis

Chitohexaose has been found to protect mice against endotoxemia when challenged with a lethal dose of LPS . It can even reverse LPS-induced endotoxemia in mice even 6/24/48 hrs after its onset .

Treatment of Polymicrobial Sepsis

A novel Chitohexaose analog, AVR-25, has been found to protect both young adult and aged mice from polymicrobial infection, organ dysfunction, and death following the cecal ligation and puncture (CLP) procedure . It decreases proinflammatory cytokines (TNF-α, MIP-1, i-NOS) significantly and restores tissue damage in all organs .

Balancing Pro- and Anti-inflammatory Cytokines

AVR-25, a novel oligosaccharide compound, selectively binds to the TLR4 protein in human peripheral blood monocytes and stimulates IL-10 production . This delicate balance of pro- and anti-inflammatory cytokines can help treat septicemia associated with intra-abdominal infection .

Improved Bacterial Clearance

AVR-25 has been found to decrease serum C-reactive protein (CRP) and bacterial colony-forming unit (CFU), indicating improved bacterial clearance . This could be particularly useful in treating bacterial infections and reducing the risk of sepsis.

Mechanism of Action

Target of Action

Chitohexaose 6-hydrochloride primarily targets Toll-like receptor 4 (TLR4) present on macrophages . TLR4 is a critical receptor involved in the innate immune response to bacterial lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria .

Mode of Action

Chitohexaose 6-hydrochloride interacts with TLR4 and activates macrophages through an alternate pathway . This interaction inhibits the classical activation pathway mediated by LPS, which typically leads to inflammation associated with endotoxemia . The compound’s interaction with TLR4 leads to upregulation of Arginase-1 and the release of high levels of IL-10 .

Biochemical Pathways

The interaction of Chitohexaose 6-hydrochloride with TLR4 triggers an alternate activation pathway in macrophages . This pathway is distinct from the classical activation pathway triggered by LPS. The alternate pathway leads to the upregulation of Arginase-1 and the release of the anti-inflammatory cytokine IL-10 . This results in a delicate balance between pro-inflammatory and anti-inflammatory responses, mitigating the storm of inflammation typically induced by LPS .

Pharmacokinetics

It is known that chitooligosaccharides, the class of compounds to which chitohexaose 6-hydrochloride belongs, are rapidly absorbed and eliminated, with clearances greater than 1882 L/h/kg and half-lives lower than 6 hours . The absolute oral bioavailability of similar compounds, chitobiose and chitotriose, is between 0.32% and 0.52% .

Result of Action

Chitohexaose 6-hydrochloride inhibits the production of inflammatory molecules such as TNF-α, IL-1β, and IL-6 by macrophages both in vitro and in vivo . It has been shown to protect mice against endotoxemia when challenged with a lethal dose of LPS . Furthermore, it can reverse LPS-induced endotoxemia in mice even 6/24/48 hours after its onset .

Action Environment

The action of Chitohexaose 6-hydrochloride is influenced by the environment within the body. For instance, the presence of a functional TLR4 is critical for the alternate activation of macrophages . Additionally, the compound’s action may be influenced by the presence of other infections. For example, monocytes of subjects with active filarial infection displayed characteristic alternate activation markers and were refractory to LPS-mediated inflammatory activation . This suggests that individuals with filarial infections may be less prone to develop endotoxemia .

Future Directions

Chitohexaose 6-hydrochloride shows immense promise in the research of allergies, asthma, and the augmentation of wound healing . It has been found to reverse LPS induced endotoxemia in mice even 6/24/48 hrs after its onset . This suggests that it has high potential for adjunctive therapy in intra-abdominal sepsis .

properties

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;hexahydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68N6O25.6ClH/c37-13-21(51)26(8(2-44)57-31(13)56)63-33-15(39)23(53)28(10(4-46)59-33)65-35-17(41)25(55)30(12(6-48)61-35)67-36-18(42)24(54)29(11(5-47)62-36)66-34-16(40)22(52)27(9(3-45)60-34)64-32-14(38)20(50)19(49)7(1-43)58-32;;;;;;/h7-36,43-56H,1-6,37-42H2;6*1H/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32+,33+,34+,35+,36+;;;;;;/m1....../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRFWLUKCKULCO-JARJSWFESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)O)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)N)O)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74Cl6N6O25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1203.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chitohexaose 6-hydrochloride

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